

Independent Validation of OICR-41103's Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name: OICR-41103

Cat. No.: B15621842

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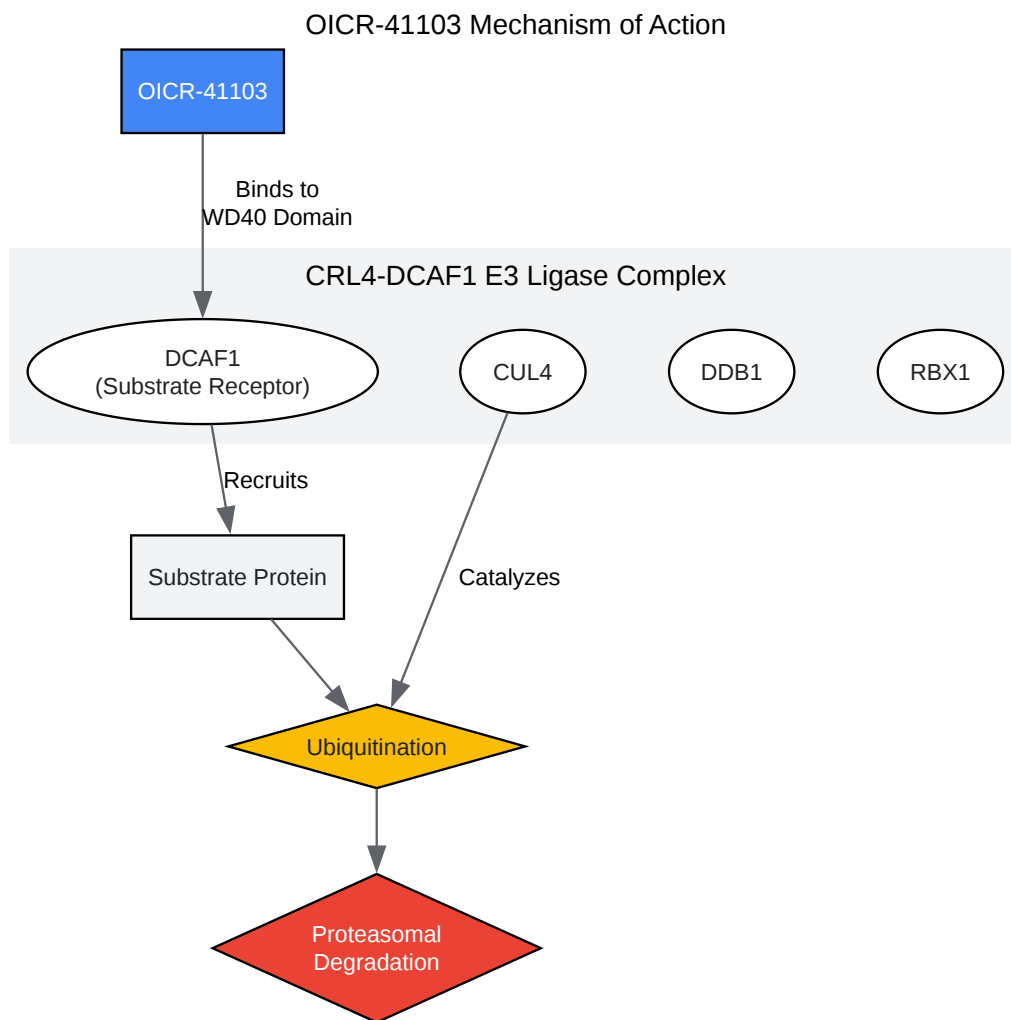
For Researchers, Scientists, and Drug Development Professionals

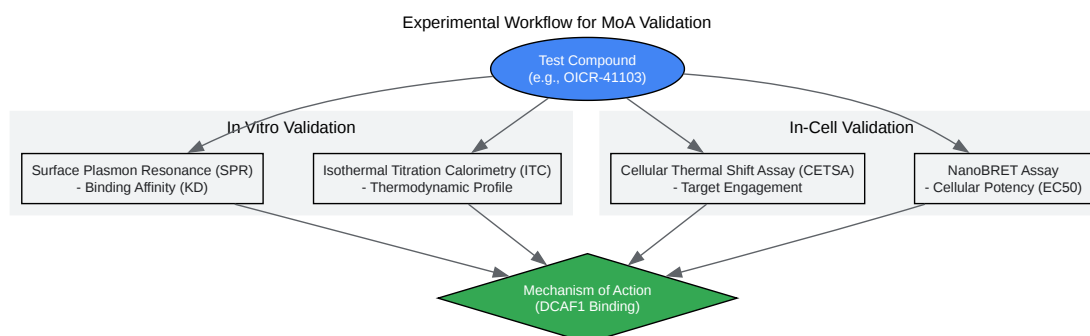
This guide provides an objective comparison of the chemical probe **OICR-41103** with its predecessor and other relevant compounds, focusing on the independent validation of its mechanism of action. **OICR-41103** has been identified as a potent and selective small molecule binder of the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1), a substrate receptor for the CRL4 E3 ubiquitin ligase.[1][2][3] Understanding its interaction with DCAF1 is crucial for its application in targeted protein degradation and other therapeutic strategies.

Mechanism of Action of OICR-41103

OICR-41103 functions by binding to the central pocket of the WD40 domain of DCAF1.[2] This domain is a key interaction hub for substrate proteins, and by occupying this pocket, **OICR-41103** can modulate the substrate recognition function of the CRL4-DCAF1 E3 ligase complex. This interaction has been characterized with high affinity, making **OICR-41103** a valuable tool for studying DCAF1 biology and for the development of PROteolysis TArgeting Chimeras (PROTACs).[2][4]

The binding of **OICR-41103** to DCAF1 has been shown to displace the lentiviral Vpr protein, which hijacks the CRL4-DCAF1 complex for viral pathogenesis, highlighting its potential therapeutic applications.[2][5]





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